Guanidine, N-nitro-N'-propyl- Guanidine, N-nitro-N'-propyl-
Brand Name: Vulcanchem
CAS No.: 35091-64-6
VCID: VC13287572
InChI: InChI=1S/C4H10N4O2/c1-2-3-6-4(5)7-8(9)10/h2-3H2,1H3,(H3,5,6,7)
SMILES: CCCN=C(N)N[N+](=O)[O-]
Molecular Formula: C4H10N4O2
Molecular Weight: 146.15 g/mol

Guanidine, N-nitro-N'-propyl-

CAS No.: 35091-64-6

Cat. No.: VC13287572

Molecular Formula: C4H10N4O2

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, N-nitro-N'-propyl- - 35091-64-6

Specification

CAS No. 35091-64-6
Molecular Formula C4H10N4O2
Molecular Weight 146.15 g/mol
IUPAC Name 1-nitro-2-propylguanidine
Standard InChI InChI=1S/C4H10N4O2/c1-2-3-6-4(5)7-8(9)10/h2-3H2,1H3,(H3,5,6,7)
Standard InChI Key AOLJDEHIPWXXAE-UHFFFAOYSA-N
SMILES CCCN=C(N)N[N+](=O)[O-]
Canonical SMILES CCCN=C(N)N[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Guanidine, N-nitro-N'-propyl- features a guanidine backbone substituted with a nitro group (-NO₂) at one nitrogen atom and a propyl chain (-C₃H₇) at the adjacent nitrogen. This configuration confers distinct electronic and steric properties, influencing its reactivity and stability. The compound’s density is reported as 1.35 g/cm³, with a boiling point of 270.7°C and a flash point of 117.5°C .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₁₀N₄O₂
Molecular Weight146.15 g/mol
Density1.35 g/cm³
Boiling Point270.7°C at 760 mmHg
Flash Point117.5°C

The nitro group enhances the compound’s oxidative potential, while the propyl chain contributes to its hydrophobic character. These traits are critical in determining its solubility and interaction with other molecules .

Synthesis and Optimization

Alkylation of Nitroguanidine

The primary synthesis route involves the alkylation of nitroguanidine with n-propylamine. This reaction is typically conducted in distilled water under controlled pH (8–9) and temperature (50–60°C) to maximize yield. Recrystallization using ethanol further purifies the product, achieving purities exceeding 95%.

Reaction Conditions

  • Temperature: 50–60°C

  • pH: 8–9 (maintained with sodium hydroxide)

  • Solvent: Distilled water

  • Purification: Ethanol recrystallization

Optimization studies highlight the sensitivity of the reaction to pH fluctuations, with deviations below pH 7 resulting in incomplete alkylation.

Applications and Industrial Relevance

Energetic Materials

The nitro functional group renders Guanidine, N-nitro-N'-propyl- suitable for explosive formulations. Its energy content (calculated via the Kamlet-Jacobs equation) and thermal stability (decomposition onset at 180°C) position it as a potential alternative to traditional nitroaromatics like TNT.

Pharmaceutical Intermediates

Research Advancements and Challenges

Stability Studies

Recent work has focused on the compound’s stability in aqueous solutions. At neutral pH, it remains stable for >30 days, but hydrolysis accelerates under acidic (pH <4) or alkaline (pH >10) conditions, yielding propylamine and nitrous oxide as byproducts.

Future Directions

Environmental Impact Assessment

No data currently exist on the compound’s ecotoxicity or biodegradability. Priority should be given to evaluating its persistence in soil and water systems.

Pharmacological Profiling

Screening for NO-releasing activity and cytotoxicity could unlock therapeutic applications. Comparative studies with MNNG may clarify its safety profile .

Process Scalability

Industrial adoption requires cost-effective synthesis routes. Continuous-flow reactors and green solvents (e.g., ionic liquids) are promising avenues for optimization.

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